molecular formula C12H10N2O2 B6318276 4-(2-Methoxypyrimidin-5-yl)benzaldehyde CAS No. 1785548-22-2

4-(2-Methoxypyrimidin-5-yl)benzaldehyde

Cat. No.: B6318276
CAS No.: 1785548-22-2
M. Wt: 214.22 g/mol
InChI Key: MZDFFRJYKZSYEO-UHFFFAOYSA-N
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Description

4-(2-Methoxypyrimidin-5-yl)benzaldehyde is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is characterized by the presence of a methoxypyrimidine ring attached to a benzaldehyde moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4-(2-Methoxypyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Methoxypyrimidin-5-yl)benzaldehyde is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidine moiety can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of enzyme activity or receptor function .

Comparison with Similar Compounds

4-(2-Methoxypyrimidin-5-yl)benzaldehyde can be compared with other similar compounds, such as:

    4-(2-Hydroxypyrimidin-5-yl)benzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(2-Methylpyrimidin-5-yl)benzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    4-(2-Chloropyrimidin-5-yl)benzaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

4-(2-methoxypyrimidin-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12-13-6-11(7-14-12)10-4-2-9(8-15)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDFFRJYKZSYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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